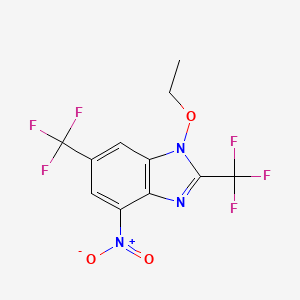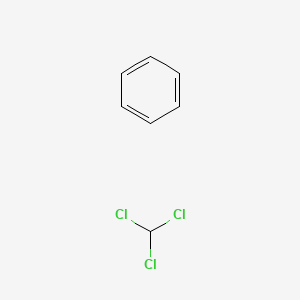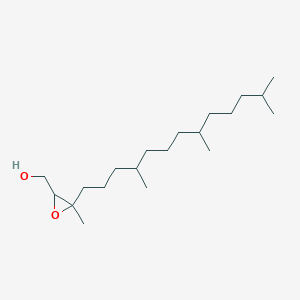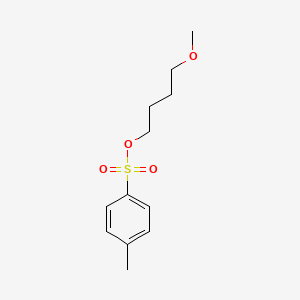
4-methoxybutyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxybutyl 4-methylbenzenesulfonate: is an organic compound that belongs to the class of sulfonic acid esters. It is derived from toluene-4-sulfonic acid and 4-methoxy-butanol. This compound is known for its applications in organic synthesis, particularly as an intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of toluene-4-sulfonic acid 4-methoxy-butyl ester typically involves the esterification of toluene-4-sulfonic acid with 4-methoxy-butanol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid itself, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods: On an industrial scale, the production of toluene-4-sulfonic acid 4-methoxy-butyl ester follows similar principles but is optimized for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of high-purity starting materials and efficient purification techniques is crucial in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 4-methoxybutyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to toluene-4-sulfonic acid and 4-methoxy-butanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Substituted sulfonic acid esters or sulfonamides.
Hydrolysis: Toluene-4-sulfonic acid and 4-methoxy-butanol.
Reduction: 4-methoxy-butanol.
Aplicaciones Científicas De Investigación
Chemistry: 4-methoxybutyl 4-methylbenzenesulfonate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for alcohols and amines, facilitating selective reactions in complex molecules.
Biology: In biological research, this compound is utilized in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: The compound is investigated for its potential use in drug delivery systems, where it can enhance the solubility and stability of pharmaceutical agents.
Industry: In the industrial sector, toluene-4-sulfonic acid 4-methoxy-butyl ester is employed in the production of specialty chemicals, including surfactants, dyes, and polymers.
Mecanismo De Acción
The mechanism by which toluene-4-sulfonic acid 4-methoxy-butyl ester exerts its effects is primarily through its role as a sulfonic acid ester. The ester group is highly reactive and can undergo nucleophilic attack, leading to the formation of various derivatives. The sulfonic acid moiety enhances the compound’s solubility in polar solvents and its ability to participate in acid-catalyzed reactions.
Comparación Con Compuestos Similares
Toluene-4-sulfonic acid: The parent compound, which is a strong organic acid used in various chemical reactions.
Toluene-4-sulfonic acid methyl ester: A similar ester with a methyl group instead of a 4-methoxy-butyl group.
Benzenesulfonic acid esters: Compounds with similar sulfonic acid ester functionality but different aromatic rings.
Uniqueness: 4-methoxybutyl 4-methylbenzenesulfonate is unique due to its specific ester group, which imparts distinct reactivity and solubility properties. The 4-methoxy-butyl group provides additional steric and electronic effects, making this compound particularly useful in selective organic synthesis and modification of biomolecules.
Propiedades
Fórmula molecular |
C12H18O4S |
|---|---|
Peso molecular |
258.34 g/mol |
Nombre IUPAC |
4-methoxybutyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H18O4S/c1-11-5-7-12(8-6-11)17(13,14)16-10-4-3-9-15-2/h5-8H,3-4,9-10H2,1-2H3 |
Clave InChI |
KMSWFXVNGVUJKZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCOC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 8-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8578283.png)
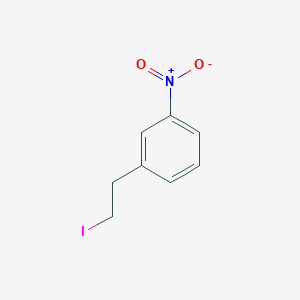
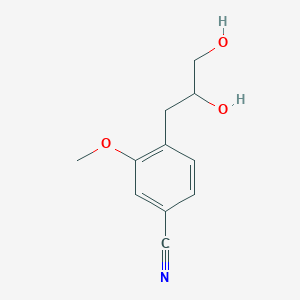
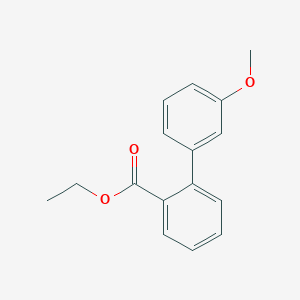
![3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8578302.png)
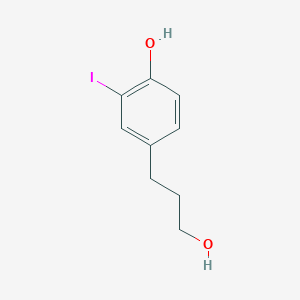
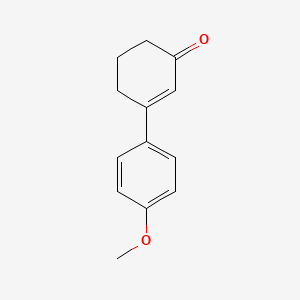
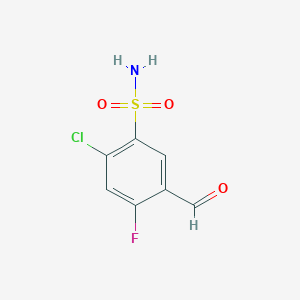
![1-Phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B8578358.png)
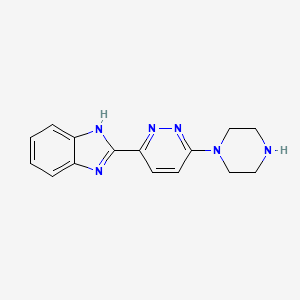
![7-(4-methylpyridin-3-yl)-[1,2]oxazolo[4,5-b]pyridin-3-amine](/img/structure/B8578365.png)
